7-Methoxypradimicinone II
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Overview
Description
7-Methoxypradimicinone II is a member of tetracenes and a member of p-quinones.
Scientific Research Applications
Biosynthesis of Pradimicins
Pradimicins, a group of antiviral and antifungal compounds produced by Actinomadura hibisca, include 7-Methoxypradimicinone II. Research by Xu et al. (2017) focused on the biosynthesis of pradimicins, identifying PdmT as a C-7 O-methyltransferase essential for the production of this compound. This finding is significant for understanding the biosynthetic pathways of pradimicins and potentially manipulating them for increased production of specific compounds like this compound (Xu et al., 2017).
Pharmacodynamics and Efficacy in Cancer Treatment
While direct studies on this compound are limited, research on structurally related compounds like 2-Methoxyestradiol and its derivatives provides insights into the potential applications of this compound in cancer treatment. For instance, studies have shown that 2-Methoxyestradiol derivatives exhibit potent antiproliferative and pro-apoptotic effects on cancer cell lines, suggesting a similar potential for this compound in targeted cancer therapies. Such compounds have been found to induce cell death mechanisms like apoptosis and autophagy in tumorigenic cell lines, highlighting their potential as anticancer agents (Visagie & Joubert, 2011).
Properties
Molecular Formula |
C29H25NO12 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-7,11-dimethoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C29H25NO12/c1-8-5-11-16(23(34)14(8)28(38)30-9(2)29(39)40)17-19(26(37)22(11)33)27(42-4)20-18(25(17)36)21(32)12-6-10(41-3)7-13(31)15(12)24(20)35/h5-7,9,22,26,31,33-34,36-37H,1-4H3,(H,30,38)(H,39,40)/t9?,22-,26-/m0/s1 |
InChI Key |
GRWBRZRHHYOYGA-ZCUHFZEISA-N |
Isomeric SMILES |
CC1=CC2=C(C3=C([C@@H]([C@H]2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Canonical SMILES |
CC1=CC2=C(C3=C(C(C2O)O)C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC(=C5)OC)O)OC)C(=C1C(=O)NC(C)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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